

A Comparative Guide to (Rac)-PEAQX and Ifenprodil for GluN2 Subunit Research

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Compound of Interest

Compound Name: (Rac)-PEAQX

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of **(Rac)-PEAQX** and ifenprodil, two widely used pharmacological tools in the study of N-methyl-D-aspartate (NMDA) receptors, with a specific focus on their utility in dissecting the roles of GluN2A and GluN2B subunits. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Properties of (Rac)-PEAQX and Ifenprodil

Feature	(Rac)-PEAQX	Ifenprodil
Primary Target	GluN2A-containing NMDA receptors	GluN2B-containing NMDA receptors
Mechanism of Action	Competitive antagonist at the glutamate binding site	Non-competitive antagonist at the N-terminal domain
Selectivity Profile	Preferential for GluN2A, with some activity at GluN2B	Highly selective for GluN2B

Quantitative Comparison: Potency and Selectivity

The following tables summarize the inhibitory potency (IC₅₀) and binding affinity (K_i) of **(Rac)-PEAQX** and ifenprodil for GluN2A and GluN2B subunits. Data are compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary between experimental systems and conditions.

Table 1: Inhibitory Potency (IC₅₀) in Electrophysiological Recordings

Compound	Subunit	IC ₅₀ (nM)	Reference
(Rac)-PEAQX (NVP-AAM077)	GluN1/GluN2A	~15	[1]
GluN1/GluN2B	~450	[2]	
Ifenprodil	GluN1/GluN2A	Insensitive up to 3 μM	[2]
GluN1/GluN2B	72 ± 8	[2]	

Table 2: Binding Affinity (K_i) from Radioligand Binding Assays

Compound	Subunit	K _i (nM)	Reference
PEAQX	GluN1/GluN2A	-	
GluN1/GluN2B	-		
[3H]Ifenprodil	Native Rat Receptors	24.8	[3]
Human Recombinant NR1a/NR2B	33.5	[3]	

Note: Direct K_i values for PEAQX from competitive binding assays are not as commonly reported in a comparative context with ifenprodil. The selectivity of PEAQX is often described as a fold-difference in affinity, which has been reported to be around 5-fold for GluN1/GluN2A over GluN1/GluN2B.[\[4\]](#)

Deciphering the Molecular Mechanisms: Binding and Signaling

(Rac)-PEAQX and ifenprodil achieve their subunit selectivity through distinct molecular interactions with the NMDA receptor complex, leading to the modulation of different downstream signaling cascades.

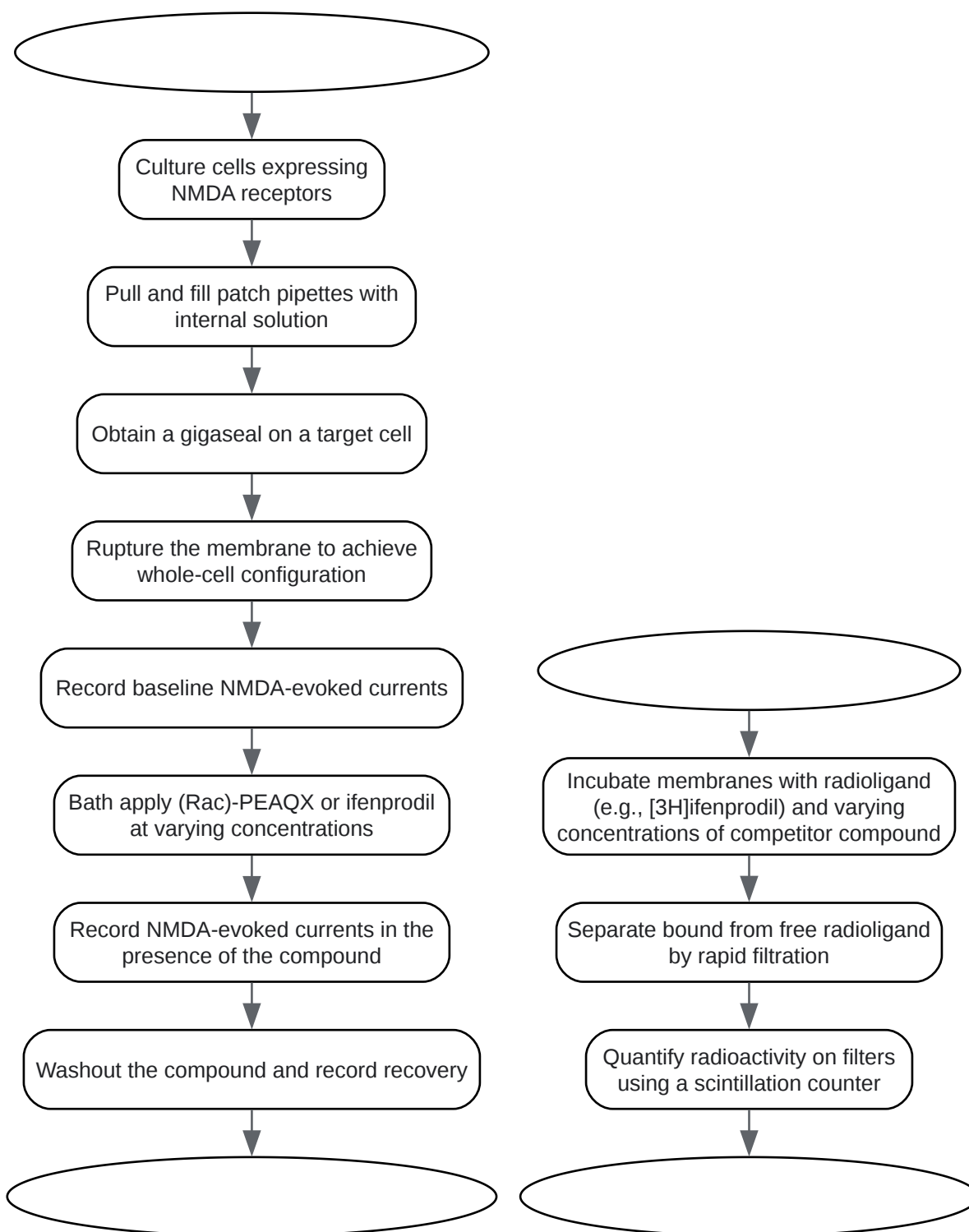
Ifenprodil is a non-competitive antagonist that binds to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.^{[5][6]} This allosteric modulation reduces the channel opening probability without directly competing with glutamate or glycine binding.^[5]

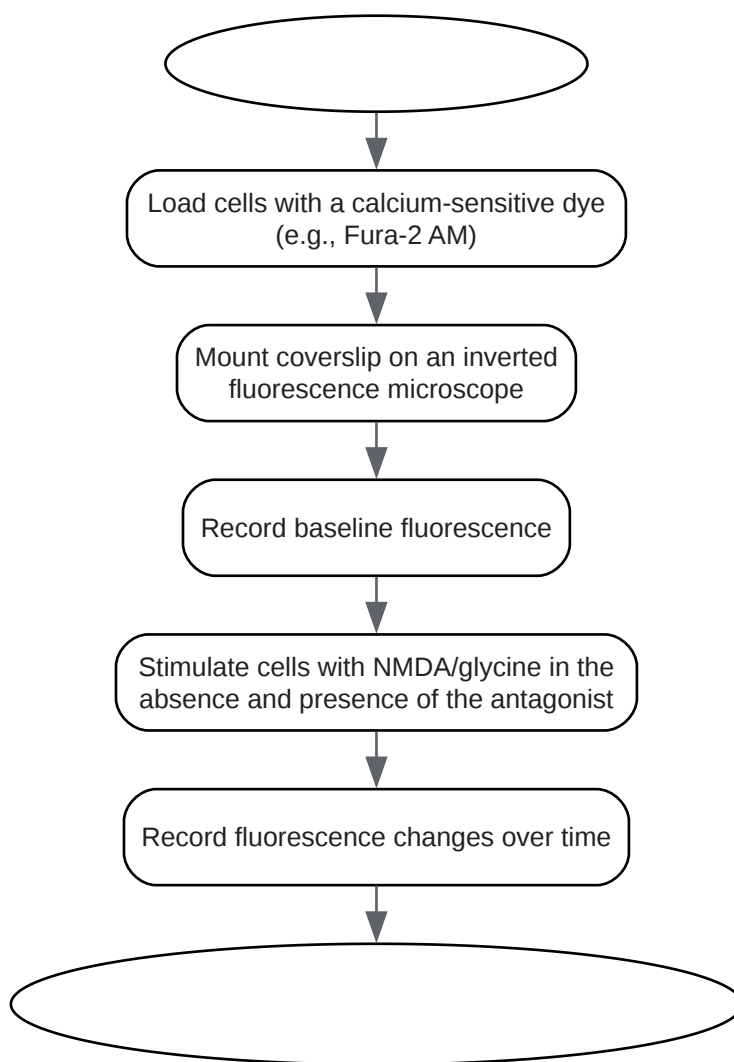
(Rac)-PEAQX, on the other hand, is a competitive antagonist that acts at the glutamate binding site on the GluN2A subunit.^{[7][8]} Its preference for GluN2A is attributed to subtle differences in the amino acid residues within the binding pocket compared to GluN2B.^[8]

The distinct subunit selectivity of these compounds allows researchers to probe the differential roles of GluN2A and GluN2B in cellular function. Activation of GluN2A-containing receptors is often linked to pro-survival signaling pathways, while the activation of GluN2B-containing receptors has been implicated in excitotoxicity and cell death pathways.^{[9][10]}

Signaling Pathways Modulated by GluN2A and GluN2B Subunits

The differential coupling of GluN2A and GluN2B subunits to intracellular signaling molecules underlies their distinct physiological and pathological roles. The following diagram illustrates a simplified overview of these divergent pathways.





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